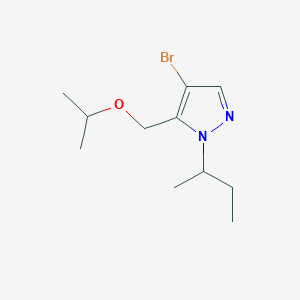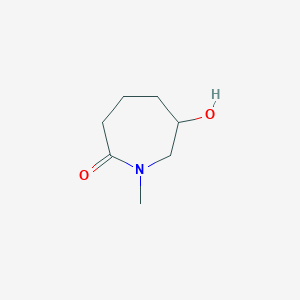![molecular formula C19H14N4O2S B2417158 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896295-72-0](/img/structure/B2417158.png)
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrobenzyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed in the small intestine. By inhibiting α-glucosidase, this compound can potentially control postprandial hyperglycemia, a condition that is often associated with diabetes .
Mode of Action
This compound interacts with its target, the α-glucosidase enzyme, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the absorption of glucose in the small intestine and controlling postprandial hyperglycemia .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for the final step in the digestive process of carbohydrates, where it breaks down complex carbohydrates into glucose for absorption. By inhibiting this enzyme, the compound prevents the breakdown and absorption of glucose, thereby controlling blood sugar levels .
Result of Action
The inhibition of the α-glucosidase enzyme by this compound results in a decrease in the breakdown and absorption of glucose in the small intestine . This leads to a control in postprandial hyperglycemia, which is beneficial for managing blood sugar levels in diabetic patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitrobenzyl chloride with a thiol derivative can form the thioether linkage, followed by cyclization with a suitable pyridazine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of new functional groups in place of the thioether linkage.
Scientific Research Applications
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the nitrobenzyl and phenyl groups.
Pyridazinone: Contains a similar pyridazine ring but with different substituents, leading to varied biological activities.
Uniqueness
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both nitrobenzyl and phenyl groups, which confer distinct chemical properties and biological activities compared to other pyridazine derivatives .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJUAOLEDMRCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2417094.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
